Ethyl 4-oxo-4H-quinolizine-2-carboxylate

Organic Synthesis Medicinal Chemistry Process Chemistry

Medicinal chemists require scalable, validated intermediates for quinolizine-based antibacterial programs. This bicyclic scaffold offers a documented one-pot Stobbe condensation/cyclization route from commercial starting materials, eliminating costly purification steps. - **Synthetic Efficiency**: Enables rapid diversification via C-2 ethyl ester aminolysis to carboxamides (65-88% yields). - **Biological Relevance**: Core scaffold validated against DNA gyrase; active vs. XDR *Acinetobacter baumannii* (MIC 0.02-1.70 µg/mL for analogs). - **Supply**: Multi-gram to kilogram scale available; cost-effective CRO/process chemistry adoption.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B13012058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4H-quinolizine-2-carboxylate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N2C=CC=CC2=C1
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)9-7-10-5-3-4-6-13(10)11(14)8-9/h3-8H,2H2,1H3
InChIKeyJRQBXPOPELFLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4H-quinolizine-2-carboxylate Overview


Ethyl 4-oxo-4H-quinolizine-2-carboxylate (CAS 74531-35-4, molecular formula C₁₂H₁₁NO₃, molecular weight 217.22 g/mol) is a heterocyclic compound comprising a 4-oxoquinolizine core and an ethyl carboxylate ester moiety at the C-2 position . This bicyclic scaffold is a versatile synthetic intermediate, enabling the construction of a wide array of 2-substituted-4-oxo-4H-quinolizine derivatives through functionalization of the ethyl carboxylate handle, as demonstrated by its facile conversion to corresponding carboxamides [1]. The compound is distinguished by its efficient synthetic accessibility via a one-pot Stobbe condensation/cyclization sequence from commercially available 2-pyridinecarbaldehyde, making it an attractive entry point for the development of novel antimicrobial and bioactive quinolizine-based libraries [1]. This core structure forms the basis for a class of 4-oxoquinolizine antibiotics, which have been shown to target bacterial DNA gyrase and exhibit potent activity against multidrug-resistant pathogens [2].

Validated one-pot synthetic intermediate from 2-pyridinecarbaldehyde
Direct aminolysis handle enables diverse carboxamide library synthesis
Core scaffold for DNA gyrase inhibitor research

Ethyl 4-oxo-4H-quinolizine-2-carboxylate: Why Substitution Fails


Simple substitution of ethyl 4-oxo-4H-quinolizine-2-carboxylate with alternative 4-oxoquinolizine or related heterocyclic building blocks is not a trivial procurement decision; it directly impacts downstream synthetic efficiency and library diversification potential. Unlike analogs bearing different ester functionalities or substitution patterns, this specific ethyl ester at the C-2 position has been explicitly validated for facile, high-yielding one-pot synthesis directly from 2-pyridinecarbaldehyde, a key advantage over multi-step routes required for many related scaffolds [1]. Furthermore, the ethyl carboxylate group provides a unique and well-characterized handle for direct aminolysis to generate a structurally diverse array of 4-oxo-4H-quinolizine-2-carboxamides in moderate to good yields, a transformation that has been optimized and documented specifically for this compound [2]. In contrast, close structural analogs, such as 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, possess distinct pharmacological profiles (e.g., higher antibacterial potency against specific Gram-positive strains) and synthetic entry points that may not be directly comparable, rendering a direct interchange scientifically unsound without re-validation of the entire synthetic and biological workflow [3].

This Product
Ethyl 4-oxo-4H-quinolizine-2-carboxylate
One-pot synthesis, direct aminolysis handle, full NMR characterization
Analog Consideration
4-Oxo-4H-quinolizine-3-carboxylic acid derivatives
Multi-step synthesis may impact supply; derivatization route may require re-validation; reported antimicrobial profile may differ
This Product
Ethyl 4-oxo-4H-quinolizine-2-carboxylate
Peer-reviewed full spectral assignment (NMR, COSY, HMBC, HSQC)
Generic Alternative
Less-characterized quinolizine building blocks
Often only basic LC-MS or 1H NMR data; risk of misassignment may require additional characterization

Ethyl 4-oxo-4H-quinolizine-2-carboxylate Evidence Guide


One-Pot vs. Multi-Step Synthesis

Ethyl 4-oxo-4H-quinolizine-2-carboxylate can be synthesized in a one-pot sequence via Stobbe condensation followed by in situ cyclization from 2-pyridinecarbaldehyde and diethyl succinate using potassium tert-butoxide as a base at moderately elevated temperature, yielding the pure product without intermediate isolation [1]. This is a direct quantitative advantage over the synthesis of the closely related 4-oxo-4H-quinolizine-3-carboxylic acid scaffold, which typically requires a multi-step sequence involving separate condensation, cyclization, and deprotection/hydrolysis steps [2].

One-Pot vs. Multi-Step
Cross-study comparable
1 pot (2 steps) vs. 3-5 isolated steps
Supports simpler supply chain and lower batch variability
Reported for synthesis from 2-pyridinecarbaldehyde
Organic Synthesis Medicinal Chemistry Process Chemistry

Direct Aminolysis to Carboxamides

The ethyl carboxylate moiety at the C-2 position of the 4-oxo-4H-quinolizine scaffold serves as a versatile handle for direct aminolysis, enabling the synthesis of a series of 4-oxo-4H-quinolizine-2-carboxamide derivatives (4a–i) in moderate to good yields [1]. In contrast, the isomeric ethyl 4-oxo-4H-quinolizine-3-carboxylate has been reported to have limited synthetic utility for direct aminolysis, often requiring prior hydrolysis to the carboxylic acid and subsequent amide coupling, adding steps and reducing overall efficiency [2]. The specific yields for nine different amide products (4a-4i) were reported in the range of 65-88% under optimized conditions, demonstrating the robustness of this transformation [1].

Direct Aminolysis Handle
Cross-study comparable
65-88% yield, 9 carboxamide examples
Enables efficient SAR library expansion
One-step amide formation; comparator may require 2 steps
Medicinal Chemistry Library Synthesis Chemical Biology

Potent Anti-Acinetobacter Activity

While no MIC data is available for the specific ethyl ester target compound, a study of 70 4H-4-oxoquinolizine compounds demonstrated that the top 7 derivatives exhibited MIC values ranging from 0.02 to 1.70 µg/mL against extensively drug-resistant (XDR) Acinetobacter baumannii isolates [1]. This compares favorably to the established fluoroquinolone antibiotic levofloxacin, which shows MIC values of 0.125-4 µg/mL against S. aureus and E. coli, and has limited efficacy against XDR strains [2]. The 4H-4-oxoquinolizine scaffold, which includes the target compound's core, is thus a validated lead structure for combating drug-resistant Gram-negative pathogens [1].

Anti-Acinetobacter Activity
Class-level inference
MIC 0.02–1.70 µg/mL (derivatives)
Supports antimicrobial screening context for XDR A. baumannii
Class-level; not measured for this exact ester
Antimicrobial Resistance Infectious Disease Drug Discovery

DNA Gyrase Inhibition Mechanism

The 4-oxoquinolizine core structure, of which ethyl 4-oxo-4H-quinolizine-2-carboxylate is a foundational member, is associated with a well-defined mechanism of action: inhibition of bacterial DNA gyrase [1]. Studies on related benzo-fused quinolizines, such as OPC-19A and OPC-19B, have confirmed they inhibit the supercoiling of DNA catalyzed by Escherichia coli DNA gyrase and target subunit A of the enzyme [2]. This mechanism is distinct from that of β-lactam antibiotics (cell wall synthesis) or macrolides (protein synthesis), and is analogous to the fluoroquinolone class [2]. Importantly, this conserved target engagement provides a rational basis for the antibacterial activity observed in derivative series [1].

DNA Gyrase Inhibition
Class-level inference
Inhibits DNA supercoiling
Provides conserved target engagement context for derivative design
Mechanism confirmed for related benzo-fused quinolizines
Antibacterial Mechanism DNA Gyrase Pharmacology

Advanced NMR Structural Confirmation

The structure of ethyl 4-oxo-4H-quinolizine-2-carboxylate, synthesized via the one-pot Stobbe condensation method, was fully and unambiguously confirmed using a comprehensive suite of spectroscopic techniques, including mass spectrometry (MS), 1H NMR, 13C NMR, correlation spectrography (COSY), heteronuclear multiple bond correlation (HMBC), and heteronuclear single quantum coherence (HSQC) [1]. In contrast, many commercial vendors offer related but less-characterized heterocyclic building blocks with only basic LC-MS or 1H NMR data, which can lead to ambiguous structural assignments and synthetic failures . The publication of these full spectral assignments provides a robust, peer-reviewed reference for identity confirmation, which is critical for reproducible research [1].

Advanced NMR Confirmation
Head-to-head
6 methods vs. 1-2 for typical building blocks
Minimizes risk of structural misassignment
Full spectral assignment in peer-reviewed report
Analytical Chemistry Structural Biology Quality Control

Ethyl 4-oxo-4H-quinolizine-2-carboxylate Applications


Antibacterial Carboxamide Library Synthesis

The target compound serves as a direct precursor for the rapid, one-step synthesis of structurally diverse 4-oxo-4H-quinolizine-2-carboxamide libraries. The validated aminolysis protocol enables medicinal chemists to quickly explore the structure-activity relationship (SAR) of the amide moiety for antibacterial potency, leveraging the established DNA gyrase inhibition mechanism of the core scaffold [1]. This is directly supported by the reported synthesis of nine different carboxamide derivatives (4a-i) in moderate to good yields (65-88%) under optimized conditions [1].

Scalable One-Pot Synthesis for CRO

The one-pot Stobbe condensation/cyclization sequence provides a robust, scalable, and cost-effective route for the preparation of multi-gram to kilogram quantities of the target compound. This process avoids costly intermediate isolation and purification steps, making it an attractive project for contract research organizations (CROs) or internal process chemistry groups seeking to establish a reliable supply chain for this key intermediate [1]. The use of commercially available 2-pyridinecarbaldehyde and diethyl succinate as starting materials further enhances its industrial viability [1].

DNA Gyrase Affinity Probe Development

The ethyl carboxylate moiety at C-2 provides a convenient site for further functionalization with linkers and reporter groups (e.g., biotin, fluorescent dyes) to create chemical biology probes for studying DNA gyrase inhibition in bacterial cells. The conserved mechanism of action of the 4-oxoquinolizine class ensures these probes will engage the validated target [2]. This enables advanced applications such as target engagement assays, cellular imaging of drug localization, and pull-down proteomics to identify off-target interactions [2].

Next-Gen Agents Against MDR Acinetobacter

Given the potent activity of structurally related 4H-4-oxoquinolizine derivatives against extensively drug-resistant (XDR) Acinetobacter baumannii (MIC range 0.02–1.70 µg/mL) [3], the target compound is a strategic starting point for lead optimization programs aimed at this high-priority pathogen. By installing diverse substituents at the C-2 position via the ethyl ester handle, medicinal chemists can generate new analogues with improved potency, pharmacokinetic properties, and safety profiles, addressing a critical unmet medical need [3].

Application
Selection Property
Validation Focus
Carboxamide Library Synthesis
Direct aminolysis handle at C-2
Aminolysis yield and scope across diverse amines
Scalable Supply for CRO
Validated one-pot protocol
Process reproducibility and scale-up feasibility
DNA Gyrase Probe Development
C-2 ester for linker attachment
Target engagement assay validation
Lead Optimization for MDR Acinetobacter Research
Core scaffold with reported class-level antimicrobial activity
MIC determination against target XDR strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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